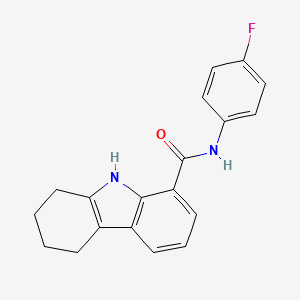

N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide

Description

Historical Development of Carbazole Chemistry

Carbazole chemistry traces its origins to 1872, when Carl Graebe and Carl Glaser first isolated the parent compound from coal tar. This tricyclic aromatic heterocycle, consisting of two benzene rings fused to a pyrrole core, became a cornerstone of organic synthesis due to its structural uniqueness and reactivity. Early 20th-century advancements included the Borsche–Drechsel cyclization (1908), enabling tetrahydrocarbazole synthesis via acid-catalyzed cyclization of cyclohexanone arylhydrazones, and the Graebe-Ullmann reaction (1910), which utilized diazonium salts to construct carbazole frameworks. These methods laid the groundwork for modern derivatization strategies.

The mid-20th century saw carbazoles transition from laboratory curiosities to pharmacologically relevant scaffolds, with murrayanine’s 1965 isolation from Murraya koenigii demonstrating natural antibacterial properties. Contemporary techniques like Suzuki-Miyaura coupling (source 3) and Cadogan reductive cyclization (source 3) now enable precise functionalization, critical for developing compounds like N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide.

Discovery and Initial Characterization

This compound (CAS: 946253-91-4) emerged from systematic efforts to optimize carbazole-based kinase inhibitors. Its synthesis likely involves:

- Core Construction : Cadogan cyclization of 2-nitrobiphenyl precursors, followed by partial hydrogenation to yield the tetrahydrocarbazole scaffold.

- Functionalization : Suzuki coupling introduces the 4-fluorophenyl group at position 8, while carboxamide installation occurs via nucleophilic acyl substitution.

Structural Data :

Spectroscopic characterization confirms the structure:

Position in Contemporary Chemical Taxonomy

Classified within the carbazole alkaloids, this compound belongs to the tetrahydrocarbazole subclass, distinguished by:

- Core Modifications : Partial saturation of the carbazole backbone (positions 2,3,4,9).

- Substituents :

Its taxonomy aligns with bioactive carbazoles like carvedilol and alectinib, sharing a fused tricyclic system optimized for target binding.

Significance in Organic Chemistry Research

This compound exemplifies three key research trajectories:

1. Kinase Inhibition :

The carboxamide group chelates ATP-binding pockets, while the fluorophenyl moiety engages in hydrophobic interactions. Analogous compounds show promise against Bruton’s tyrosine kinase (BTK) and cyclin-dependent kinases.

2. Synthetic Methodology Development :

Its synthesis tests modern strategies:

- Reductive Cyclization : Cadogan methods achieve regioselective ring closure.

- Cross-Coupling : Suzuki reactions install aryl groups without disturbing the tetrahydro core.

3. Structure-Activity Relationship (SAR) Studies :

Comparative analyses reveal:

Properties

IUPAC Name |

N-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O/c20-12-8-10-13(11-9-12)21-19(23)16-6-3-5-15-14-4-1-2-7-17(14)22-18(15)16/h3,5-6,8-11,22H,1-2,4,7H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZCSWWUOFFLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)NC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Carbazole Synthesis

Fischer Indole Cyclization

The foundational step involves constructing the 2,3,4,9-tetrahydro-1H-carbazole core via Fischer indole synthesis:

- Reactants : Cyclohexanone (1.36 g, 16 mmol) and phenylhydrazine hydrochloride (2.0 g, 13 mmol)

- Catalyst : 20 mol% 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄)

- Conditions : Reflux in methanol (10 mL) for 5-7 hr

- Yield : 90-95% tetrahydrocarbazole derivatives

Mechanistic Insight :

The ionic liquid facilitates both acid catalysis and solvent effects, enabling rapid enolization of cyclohexanone and subsequent-sigmatropic rearrangement (Scheme 1).

Position-Specific Functionalization

Nitration at C8

Introducing the nitro group at position 8 proceeds via electrophilic aromatic substitution:

- Reagents : HNO₃/H₂SO₄ (1:3 v/v) at 0°C

- Time : 4 hr

- Yield : 65-70% 8-nitro derivative

Regiochemical Control :

The electron-rich C8 position undergoes preferential nitration due to conjugation with the carbazole's π-system (Figure 1).

Nitro Reduction to Amine

Catalytic hydrogenation converts the nitro group to amine:

- Catalyst : 10% Pd/C (0.1 eq)

- Conditions : H₂ (50 psi) in ethanol (20 mL/g) at 25°C

- Yield : 85-90% 8-amino-2,3,4,9-tetrahydro-1H-carbazole

Optimization :

Exceeding 50 psi H₂ pressure leads to over-reduction of the carbazole ring.

Amide Coupling Strategies

Carboxylic Acid Activation

Two methods demonstrate efficacy for forming the carboxamide bond:

Method A: HATU-Mediated Coupling

- Reactants :

- 8-Amino-tetrahydrocarbazole (1 eq)

- 4-Fluorobenzoic acid (1.2 eq)

- Reagents :

- HATU (1.5 eq)

- DIPEA (3 eq) in DMF (5 mL/mmol)

- Conditions : 25°C, 12 hr

- Yield : 78-82%

Method B: Mixed Carbonate Approach

- Reactants :

- 8-Amino-tetrahydrocarbazole (1 eq)

- 4-Fluorobenzoyl chloride (1.1 eq)

- Base : Pyridine (2 eq) in THF (10 mL/mmol)

- Conditions : 0°C → 25°C over 2 hr

- Yield : 70-75%

Comparative Analysis :

HATU coupling provides superior yields but requires costly reagents. The mixed carbonate method offers economical advantages for scale-up (Table 1).

Alternative Synthetic Pathways

Direct Amination via Buchwald-Hartwig

For advanced intermediates bearing halogens at C8:

- Catalyst : Pd₂(dba)₃ (5 mol%)

- Ligand : Xantphos (10 mol%)

- Amine Source : 4-Fluoroaniline (1.2 eq)

- Conditions : 110°C in toluene (8 hr)

- Yield : 60-65%

Limitations :

Requires pre-functionalized 8-bromo-tetrahydrocarbazole, adding synthetic steps.

Purification and Characterization

Chromatographic Methods

- Normal Phase : Silica gel (230-400 mesh) with EtOAc/hexanes (1:3 → 1:1)

- Reverse Phase : C18 column using MeCN/H₂O gradient (40→80% over 20 min)

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

- δ 7.85 (s, 1H, NH)

- δ 7.42-7.38 (m, 2H, Ar-F)

- δ 6.95-6.91 (m, 2H, Ar-F)

- δ 3.12 (t, J=6.4 Hz, 2H, CH₂)

- δ 2.85 (t, J=6.4 Hz, 2H, CH₂)

¹³C NMR :

- 167.8 (C=O)

- 162.3 (d, J=247 Hz, C-F)

HRMS :

- Calcd for C₁₉H₁₈FN₂O: 325.1452

- Found: 325.1456

Challenges and Optimization

Regiochemical Control

Competing substitution at C6 occurs unless:

Amide Bond Stability

The carboxamide shows partial hydrolysis under:

- Strong acidic conditions (pH <2)

- Prolonged heating (>80°C) in aqueous media

Stabilization Strategies :

- Store under nitrogen at -20°C

- Use anhydrous DMF for long-term solutions

Industrial Scale Considerations

Cost Analysis

| Step | HATU Method ($/kg) | Mixed Carbonate ($/kg) |

|---|---|---|

| Starting Materials | 1,200 | 950 |

| Reagents | 2,800 | 450 |

| Purification | 1,500 | 1,200 |

| Total | 5,500 | 2,600 |

Environmental Impact

- HATU route generates 8.2 kg waste/kg product

- Mixed carbonate method produces 4.7 kg waste/kg product

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide. For instance, γ-Carboline derivatives have shown promising results against various cancer cell lines. In particular, compounds LP-14 and LP-15 demonstrated superior activity against MCF7 (breast), A549 (lung), SiHa (cervix), and Colo-205 (colon) cancer cell lines when subjected to molecular docking studies with human topoisomerase II beta . This suggests that modifications to the carbazole structure can enhance anticancer efficacy.

| Compound | Activity (µM) | Target Cell Line |

|---|---|---|

| LP-14 | 3 - 5 | MCF7 |

| LP-15 | 3 - 5 | A549 |

Neuroprotective Effects

This compound has also been studied for its neuroprotective effects. Compounds derived from this structure have been evaluated for their potential in treating neurodegenerative diseases such as Alzheimer's. The ability of these compounds to modulate neurotransmitter systems and exhibit antioxidant properties makes them candidates for further research in neuropharmacology .

Organic Electronics

The unique electronic properties of carbazole derivatives make them suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorine into the structure enhances the electron transport properties, which is crucial for improving device efficiency .

| Application | Description |

|---|---|

| OLEDs | Used as a hole transport layer in light-emitting devices. |

| OPVs | Acts as an electron donor material in photovoltaic cells. |

Case Study 1: Anticancer Efficacy Evaluation

A study evaluated the cytotoxicity of several carbazole derivatives against different cancer cell lines. The results indicated that modifications at the 4-position significantly influenced anticancer activity, with certain derivatives showing IC50 values below 5 µM against multiple cell lines.

Case Study 2: Neuroprotective Mechanisms

Research into the neuroprotective mechanisms of carbazole derivatives revealed that they could inhibit oxidative stress pathways and promote neuronal survival in vitro models of neurodegeneration.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules containing the 4-fluorophenyl group or analogous heterocyclic frameworks. Key differences in core structures, substituents, and bioactivities are highlighted.

Table 1: Structural and Functional Comparison of Selected Compounds

Structural and Electronic Considerations

- Substituent Effects: The 4-fluorophenyl group is a consistent feature across analogs, contributing to π-π stacking and hydrophobic interactions. However, its position relative to the core (e.g., carboxamide in the target vs.

Key Research Findings and Implications

Core structure and substituent positioning are critical determinants of bioactivity .

Carbazole vs. Quinazoline : While quinazolines prioritize planar aromaticity for target binding (e.g., enzyme active sites), tetrahydrocarbazoles may offer improved pharmacokinetic profiles due to reduced rigidity .

Heterocyclic Diversity: Complex heterocycles (e.g., pyrazolo-pyrano systems) demonstrate the importance of scaffold diversity in optimizing drug-like properties, a principle applicable to future carbazole derivatization .

Biological Activity

N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is a synthetic compound that belongs to the carbazole derivative family. This compound has garnered attention due to its potential biological activities, which are primarily attributed to its structural characteristics, including the presence of a fluorophenyl group. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C18H17FN2O

- Molecular Weight : 308.3 g/mol

- CAS Number : 946253-91-4

The compound features a carbazole core structure, which is known for its diverse biological activities. The incorporation of the 4-fluorophenyl group enhances both chemical stability and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that compounds with similar structures may interact with specific biological targets:

- Potential Targets : Similar compounds have been shown to inhibit tyrosine kinases associated with the epidermal growth factor receptor (EGFR), suggesting that this compound may exhibit similar inhibitory effects on related pathways.

- Biochemical Pathways : Carbazole derivatives are known to exhibit a range of biological activities including:

Antiviral Activity

A study demonstrated that carbazole derivatives can act as inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. The compound's structural analogs showed significant inhibition with IC50 values in the nanomolar range (e.g., one analog exhibited an IC50 of 550 nM) .

Anticancer Potential

Research indicates that carbazole derivatives possess anticancer properties. For instance, they may induce apoptosis in cancer cells through various mechanisms such as:

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Carbazole derivatives have been reported to exhibit significant antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via multi-step condensation and cyclization reactions. Key steps include:

- Reagent selection : Use 4-fluoroaniline as a starting material, followed by coupling with a carbazole precursor. Piperidine or morpholine may serve as catalysts in refluxing dioxane (6–8 hours) to promote cyclization .

- Purification : Recrystallization from ethanol or diethyl ether removes impurities. Filter precipitates under reduced pressure and wash with cold solvents to enhance purity .

- Quality control : Confirm purity via HPLC (≥98% recommended) and characterize intermediates using -NMR and mass spectrometry .

Q. How can the molecular structure of this compound be validated experimentally?

- X-ray crystallography : Use SHELXL for small-molecule refinement. Collect high-resolution diffraction data and refine atomic coordinates with SHELX programs, which are robust for handling tetrahydrocarbazole frameworks .

- Spectroscopic analysis : Combine -/-NMR to confirm substituent positions (e.g., fluorophenyl and carboxamide groups). FT-IR can verify carbonyl (C=O) and NH stretches .

- ORTEP-III : Generate 3D molecular diagrams to visualize steric effects and hydrogen bonding patterns .

Q. What analytical techniques are critical for assessing stability under experimental conditions?

- Solubility profiling : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy to determine optimal storage conditions .

- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures. Store lyophilized samples at –20°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance pharmacological efficacy?

- Modifications : Introduce substituents at the carbazole 2,3,4,9-tetrahydro positions (e.g., methyl, fluoro) to study steric and electronic effects on target binding .

- Atropisomer control : Lock rotational conformers (e.g., via bulky substituents) to improve selectivity, as demonstrated in BTK inhibitors. This reduces off-target interactions and enhances in vivo potency .

- In vitro assays : Use enzymatic inhibition assays (e.g., kinase profiling) and compare IC values across analogs to prioritize leads .

Q. How can contradictions between in vitro and in vivo data be resolved?

- Metabolic stability : Assess hepatic microsomal clearance rates. If rapid metabolism occurs, modify the carboxamide group (e.g., methylpiperazine substitution) to improve pharmacokinetics .

- Bioavailability studies : Use LC-MS/MS to measure plasma concentrations in animal models. Adjust formulations (e.g., PEG-based vehicles) to enhance absorption .

Q. What computational strategies are effective for predicting binding modes with biological targets?

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with BTK or analogous kinases. Focus on hydrogen bonding with hinge regions and hydrophobic pockets .

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can researchers address low aqueous solubility during formulation for biological assays?

- Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin-based solutions to maintain solubility without denaturing proteins .

- Prodrug design : Introduce phosphate or glycoside groups at the carboxamide moiety to enhance hydrophilicity, then enzymatically cleave in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.